2-Bromo-5-fluoro-1,1'-biphenyl
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Overview
Description
2-Bromo-5-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a bromine atom attached to the second position and a fluorine atom attached to the fifth position of one of the benzene rings. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-1,1’-biphenyl can be achieved through various methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of 2-bromo-5-fluorophenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing biphenyl derivatives.
Industrial Production Methods: Industrial production of 2-Bromo-5-fluoro-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration and halogenation.
Cross-Coupling Reactions: It participates in cross-coupling reactions like Suzuki–Miyaura, Negishi, and Stille couplings, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Scientific Research Applications
2-Bromo-5-fluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-1,1’-biphenyl and its derivatives involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
2-Bromo-1,1’-biphenyl: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluoro-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-4-fluoro-1,1’-biphenyl: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Bromo-5-fluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization, making it valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C12H8BrF |
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Molecular Weight |
251.09 g/mol |
IUPAC Name |
1-bromo-4-fluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H8BrF/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
XGFAZBWOPIYYND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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